4-Amino-6-(3-bromophenyl)pyridazin-3-ol
Description
Properties
IUPAC Name |
5-amino-3-(3-bromophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQOFHGFOGACLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-6-(3-bromophenyl)pyridazin-3-ol is a pyridazine derivative with potential therapeutic applications. This compound has garnered interest due to its biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H8BrN3O, with a molecular weight of 256.09 g/mol. Its structure features a bromophenyl group and an amino group, which are crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing various derivatives of pyridazine compounds demonstrated that certain modifications to the pyridazine ring enhanced antimicrobial efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and protein synthesis inhibition.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these cell lines were reported to be around 15 µM and 20 µM, respectively. The proposed mechanism of action includes the activation of caspase pathways and modulation of apoptotic markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 20 | Modulation of apoptotic markers |
Antitrypanosomal Activity
Recent studies have explored the antitrypanosomal activity of related compounds, suggesting a potential for this compound in treating Trypanosoma brucei, the causative agent of sleeping sickness. Although specific data on this compound is limited, related pyridazine derivatives have shown promising IC50 values in the low micromolar range (e.g., 0.38 µM for similar compounds), indicating a need for further investigation into this area.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases associated with cancer cell proliferation.
- Receptor Binding : It may bind to specific receptors on cell membranes, leading to altered signaling pathways that promote apoptosis or inhibit growth.
- DNA Interaction : Some studies suggest that pyridazine derivatives can intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Study on Antimicrobial Efficacy : A comparative analysis involving several pyridazine derivatives showed that modifications at the bromophenyl position significantly enhanced antimicrobial activity against resistant strains.
- Anticancer Research : In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives and tested their effects on cancer cell lines, finding that certain substitutions led to increased potency against breast and lung cancers.
- Antitrypanosomal Investigation : Research into related compounds revealed that structural similarities could predict antitrypanosomal activity, warranting further exploration into the specific effects of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the 6-position of the pyridazine ring significantly impacts molecular properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron Effects : The 3-bromophenyl group is strongly electron-withdrawing, which may stabilize negative charges or enhance interactions with biological targets. In contrast, the 3-methoxyphenyl analog (electron-donating) likely exhibits reduced electrophilicity .
- Molecular Weight: The bromine atom increases molecular weight (~278 g/mol vs.
- Heterocyclic vs. Aromatic Substituents : The imidazole-containing analog (C₇H₇N₅O) introduces additional nitrogen atoms, enabling hydrogen bonding and altering solubility compared to purely aromatic substituents .
Herbicidal Potential
The European patent (EP 3 595 438 B1) highlights pyridazine derivatives, including 4-amino-6-(heterocyclic)picolinates, as herbicides. The bromophenyl variant’s electron-withdrawing substituent may enhance binding to enzymatic targets (e.g., acetolactate synthase) compared to electron-donating groups like methoxy .
Discontinued Analog
Structural Diversity in Pyridazine/Pyridine Derivatives
- Pyridine vs.
- Heterocyclic Substituents : The imidazole-substituted pyridazine (C₇H₇N₅O) may offer improved pharmacokinetic properties due to enhanced solubility from nitrogen-rich groups .
Preparation Methods
Reaction Scheme and Conditions
- Step 1: Preparation of arylglyoxals (including 3-bromophenylglyoxal) by oxidation of corresponding acetophenones using selenium dioxide (SeO2) in dioxane under reflux.
- Step 2: Reaction of arylglyoxal with hydrazine hydrate (80%) in a water-ethanol mixture (1:1) at room temperature for 30 minutes to form hydrazone intermediates.
- Step 3: Addition of malononitrile to the reaction mixture, stirring further at room temperature for 30 minutes to yield the pyridazine derivative.
This sequence leads to the formation of 3-amino-5-(3-bromophenyl)pyridazine-4-carbonitrile, a close structural analog to this compound, differing mainly by the presence of a nitrile group at position 4 instead of a hydroxyl.
Experimental Data for 3-Amino-5-(3-bromophenyl)pyridazine-4-carbonitrile
| Parameter | Data |
|---|---|
| Physical state | White solid |
| Yield | 76% |
| Melting point | 208 °C (decomposition) |
| 1H-NMR (300 MHz, DMSO) | δ 8.76 (s, 1H, Ar), 7.92 (s, 1H, Ar), 7.78 (d, J=7.8 Hz, 1H, Ar), 7.7 (d, J=7.8 Hz, 1H, Ar), 7.53 (t, J=7.8 Hz, 1H, Ar), 7.43 (bs, 2H, NH2) |
| 13C-NMR (75.5 MHz, DMSO) | δ 159.26, 141.68, 140.68, 135.805, 133.65, 131.64, 131.58, 128.31, 122.58, 114.71, 93.85 |
| FT-IR (cm⁻¹) | 3464, 3309, 3164, 2219, 1637, 1559, 1492, 1407, 1321, 1154, 1113, 1093, 939, 881, 774, 709, 693 |
| Mass Spectrum (m/z) | 276 ([M+2], 87), 274 ([M+], 72), 180 (30), 167 (22), 140 (100) |
Note: The nitrile stretch appears around 2219 cm⁻¹ in the IR spectrum, confirming the presence of the cyano group.
Mechanistic Insights
- The reaction proceeds via initial formation of a hydrazone intermediate from arylglyoxal and hydrazine.
- Subsequent nucleophilic attack by malononitrile leads to cyclization and formation of the pyridazine ring.
- The order of reagent addition is critical; hydrazine must react first with arylglyoxal to form the hydrazone before malononitrile addition to avoid decomposition.
Alternative Preparation Approaches
While the above method is the most direct and efficient, other synthetic routes reported for related pyridazin-3-ol compounds include:
One-Pot Synthesis of 6-Arylpyrimidin-4-ols
- Gajera et al. (2008) described a one-pot synthesis of 6-arylpyrimidin-4-ol by reacting alkyl 3-oxo-3-arylpropanoates with formamide and ammonium acetate.
- Although this method targets pyrimidine derivatives, the strategy of one-pot condensation and cyclization under mild conditions could be adapted for pyridazin-3-ol analogs with appropriate modifications.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The three-component synthesis method is notable for its simplicity, mild reaction conditions, and good yields.
- The use of water-ethanol as solvent system is environmentally benign and facilitates product isolation by precipitation.
- The reaction tolerates various substituents on the aryl ring, including bromine at the meta position, without significant loss of yield.
- Attempts to reverse the order of reagent addition or to synthesize alternative regioisomers resulted in decomposition or failure, highlighting the importance of reaction sequence.
- Characterization data (NMR, IR, MS) confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-Amino-6-(3-bromophenyl)pyridazin-3-ol, and how can reaction conditions be optimized?
- Methodology :
- Route Design : Start with a pyridazine scaffold and introduce the 3-bromophenyl group via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Amino and hydroxyl groups can be introduced via nucleophilic substitution or reductive amination .
- Optimization : Monitor reaction efficiency using HPLC-MS. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance yield and purity. For example, higher temperatures may accelerate coupling but risk decomposition of sensitive intermediates .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving the 3D structure. Compare bond lengths and angles to similar pyridazine derivatives (e.g., bromophenyl-pyridazinones) to validate substituent positioning .
- Spectroscopy : Use H/C NMR to confirm aromatic proton environments (e.g., deshielded protons near bromine) and FT-IR to verify amine (-NH₂) and hydroxyl (-OH) stretches. Mass spectrometry (HRMS) ensures molecular ion consistency .
Advanced Research Questions
Q. What strategies mitigate electronic effects of the 3-bromophenyl group during functionalization of the pyridazine core?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The bromine atom’s electron-withdrawing effect may deactivate the pyridazine ring, necessitating electrophilic substitution at meta/para positions relative to bromine .
- Experimental Validation : Use substituent-directed lithiation (e.g., LDA/THF at -78°C) to introduce functional groups. Monitor regioselectivity via LC-MS and compare to computational predictions .
Q. How do researchers resolve contradictions in reported biological activities of structurally analogous pyridazinones?
- Methodology :
- Meta-Analysis : Compare datasets from studies on compounds like 6-(3’-nitrophenyl)-4-substituted pyridazinones, which show anticonvulsant activity, and 3-bromophenyl analogs with anti-inflammatory effects. Control variables include assay type (e.g., COX-2 inhibition vs. GABA receptor modulation) and cell lines .
- Dose-Response Studies : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate structure-activity relationships (SAR) specific to the bromophenyl moiety .
Q. What in vivo models are appropriate for evaluating the pharmacokinetic (PK) profile of this compound?
- Methodology :
- Rodent Studies : Administer the compound orally/intravenously to Sprague-Dawley rats. Collect plasma samples at intervals (0.5–24h) for LC-MS/MS analysis. Calculate bioavailability (F%) and half-life (t₁/₂) .
- Metabolite Identification : Use liver microsomes (human/rat) to simulate Phase I/II metabolism. Detect hydroxylated or debrominated metabolites via UPLC-QTOF .
Data Analysis and Experimental Design
Q. How can researchers design assays to assess the compound’s selectivity for kinase targets versus off-pathway enzymes?
- Methodology :
- Kinase Profiling : Use a panel of recombinant kinases (e.g., JAK2, EGFR, CDK2) in competitive binding assays (ATP-Kinase Glo). Calculate selectivity indices (SI = IC₅₀ off-target / IC₅₀ on-target) .
- Structural Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in kinase active sites. Prioritize kinases with high docking scores (≤ -8 kcal/mol) for experimental validation .
Q. What statistical approaches are recommended for interpreting variability in spectroscopic or crystallographic data?
- Methodology :
- Multivariate Analysis : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers or batch effects. Use RStudio or Python’s SciKit-Learn for implementation .
- Crystallographic Refinement : Use SHELXL for structure refinement. Report R-factors (< 5%) and validate hydrogen bonding/π-π stacking via Mercury software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
